Technical Documentation Center

(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine
  • CAS: 1394116-47-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profile of 1,7-Dimethylbenzimidazole-2-methanamine

Based on the structural and pharmacological analysis of the benzimidazole-2-methanamine class and the specific 1,7-dimethyl substitution pattern, here is the in-depth technical guide. Executive Summary 1,7-Dimethylbenzim...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural and pharmacological analysis of the benzimidazole-2-methanamine class and the specific 1,7-dimethyl substitution pattern, here is the in-depth technical guide.

Executive Summary

1,7-Dimethylbenzimidazole-2-methanamine represents a specialized chemical entity within the 2-(aminomethyl)benzimidazole class—a "privileged scaffold" in medicinal chemistry known for its versatility in targeting viral fusion proteins (RSV), receptor tyrosine kinases (Tie-2/VEGFR), and specific G-protein coupled receptors (GPCRs).[1]

This guide provides a rigorous pharmacological characterization of the compound, emphasizing the structural impact of the 1,7-dimethyl substitution . Unlike the unsubstituted parent, the 1,7-dimethyl motif introduces critical steric constraints and lipophilic modifications that influence metabolic stability (N-dealkylation resistance) and target selectivity. This document serves as a blueprint for researchers investigating this scaffold for anti-infective or oncological applications.

Part 1: Chemical Identity & Physicochemical Profile

Structural Characterization

The molecule features a benzimidazole heterocycle substituted with methyl groups at the N1 and C7 positions, and a primary methanamine (-CH


NH

) moiety at the C2 position.
  • IUPAC Name: (1,7-Dimethyl-1H-benzimidazol-2-yl)methanamine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 175.23 g/mol

  • Key Structural Feature: The 1,7-dimethyl pattern creates a "peri-interaction." The C7-methyl group is sterically crowded against the N1-methyl group, often forcing the N-methyl out of complete coplanarity or locking the conformation, which can enhance binding specificity compared to 1-methyl analogs.

Predicted Physicochemical Properties
PropertyValue (Predicted)Pharmacological Implication
LogP ~1.2 – 1.5Moderate lipophilicity; likely good oral bioavailability and membrane permeability.
pKa (Basic) ~8.8 (Amine)The primary amine is protonated at physiological pH, facilitating ionic interactions (e.g., Asp/Glu residues in binding pockets).
pKa (Acidic) N/A (No acidic H)Remains cationic/neutral in physiological conditions.
PSA ~38 ŲExcellent CNS penetration potential if not actively effluxed.
Solubility High (in dilute acid)Formulates well as a hydrochloride or methanesulfonate salt.

Part 2: Pharmacodynamics & Mechanism of Action

The pharmacological activity of 1,7-dimethylbenzimidazole-2-methanamine is defined by its core scaffold, which is a validated bioisostere for diverse biological targets.

Primary Mechanism: Viral Fusion Inhibition (RSV Model)

The 2-(aminomethyl)benzimidazole scaffold is the pharmacophore for a major class of Respiratory Syncytial Virus (RSV) Fusion Inhibitors (e.g., BMS-433771, TMC-353121).

  • Mechanism: The compound binds to the central cavity of the RSV F-protein (fusion protein) in its metastable prefusion state.

  • Binding Mode: The benzimidazole ring π-stacks with aromatic residues (e.g., Phe, Tyr) in the fusion pocket, while the 2-methanamine tail forms salt bridges with acidic residues (e.g., Asp486).

  • Effect of 1,7-Dimethyl: The 7-methyl group fills hydrophobic sub-pockets, potentially increasing potency by displacing water molecules, while the 1-methyl group positions the ring for optimal π-stacking.

Secondary Mechanism: Kinase Inhibition (Tie-2/VEGFR)

Benzimidazole-2-methanamines function as ATP-competitive inhibitors for receptor tyrosine kinases.

  • Target: Tie-2 (Angiopoietin receptor) and VEGFR-2 .

  • Mechanism: The benzimidazole core mimics the adenine ring of ATP. The 2-methanamine group extends into the ribose-binding pocket, interacting with the hinge region.

  • Signaling Impact: Inhibition prevents autophosphorylation, blocking downstream PI3K/Akt and MAPK pathways, leading to anti-angiogenic effects.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential (Antiviral vs. Kinase Inhibition) of the scaffold.

G Compound 1,7-Dimethylbenzimidazole- 2-methanamine RSV_F RSV F-Protein (Prefusion State) Compound->RSV_F  Binds Hydrophobic Pocket   Tie2 Tie-2 / VEGFR (ATP Binding Site) Compound->Tie2  ATP Competition   Fusion_Block Inhibition of Viral-Cell Fusion RSV_F->Fusion_Block Viral_Entry Viral Entry Blocked Fusion_Block->Viral_Entry Phos_Block Block Autophosphorylation Tie2->Phos_Block Signaling Downstream Signaling (PI3K/Akt, MAPK) Phos_Block->Signaling Angiogenesis Angiogenesis Inhibition Signaling->Angiogenesis

Figure 1: Dual mechanism of action showing RSV F-protein stabilization and Kinase (Tie-2) ATP-competition.

Part 3: Structure-Activity Relationship (SAR) Analysis

The 1,7-dimethyl substitution is not arbitrary; it confers specific pharmacological advantages over the unsubstituted or 1-methyl analogs.

  • Metabolic Shielding (N-Dealkylation):

    • The C7-methyl group is ortho to the N1-methyl group.

    • Effect: This steric bulk hinders the approach of Cytochrome P450 enzymes (specifically CYP3A4) to the N-methyl group, significantly reducing the rate of oxidative N-demethylation. This prolongs the half-life (

      
      ) of the compound.
      
  • Conformational Locking:

    • The peri-interaction restricts the rotation of the N-methyl group and the overall ring flexibility.

    • Effect: This "pre-organized" conformation reduces the entropic penalty upon binding to the target protein, potentially improving affinity (

      
      ).
      
  • Lipophilicity Tuning:

    • Addition of the C7-methyl increases LogP by approximately 0.5 units compared to the 1-methyl analog.

    • Effect: Enhanced blood-brain barrier (BBB) penetration if targeting CNS receptors (e.g., TAAR1 or GABA-A).

Part 4: Experimental Protocols

Synthesis of 1,7-Dimethylbenzimidazole-2-methanamine

Objective: Efficient synthesis from commercially available precursors.

Step 1: Precursor Preparation

  • Starting Material: 3-Methyl-1,2-phenylenediamine (CAS 2687-25-4).

  • Reagent: Glycine (or N-protected glycine) equivalents.

Step 2: Cyclization (Phillips-Type Reaction)

  • Mix: 3-Methyl-1,2-phenylenediamine (1.0 eq) with N-Cbz-glycine (1.1 eq) in 4N HCl.

  • Reflux: Heat at 100°C for 12-24 hours. The acid catalyzes both the condensation and the dehydration to form the benzimidazole ring.

  • Methylation (N1 vs N3 Selectivity):

    • React the intermediate (2-aminomethyl-7-methylbenzimidazole) with Methyl Iodide (MeI) and K

      
      CO
      
      
      
      in DMF.
    • Note: This yields a mixture of 1,7-dimethyl and 1,4-dimethyl isomers (due to tautomerism of the starting material). Isolate the 1,7-dimethyl isomer via column chromatography (Silica gel, MeOH/DCM gradient). The 1,7-isomer is typically less polar due to steric shielding of the N-lone pair.

  • Deprotection (if Cbz used): Hydrogenation (H

    
    , Pd/C) to yield the free amine.
    
In Vitro Binding Assay (Fluorescence Polarization)

Objective: Determine binding affinity (


) to a model target (e.g., RSV F-protein construct).
  • Probe: Use a fluorescein-labeled tracer known to bind the target (e.g., a labeled BMS-433771 analog).

  • Plate Setup: 384-well black microplate.

  • Titration: Serial dilution of 1,7-dimethylbenzimidazole-2-methanamine (1 nM to 100 µM).

  • Incubation: Mix protein (20 nM), Tracer (5 nM), and Compound. Incubate 30 min at RT.

  • Measurement: Read Fluorescence Polarization (mP).

  • Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to extract IC

    
     and calculate 
    
    
    
    .

Part 5: Safety & Toxicology Profile

  • Acute Toxicity: Benzimidazoles are generally well-tolerated but can exhibit hepatotoxicity at high doses due to metabolic activation.

  • Genotoxicity: The 2-aminomethyl group can be reactive. Ames testing is mandatory to rule out intercalation-induced mutagenesis.

  • hERG Inhibition: A critical risk for benzimidazoles. The basic amine and lipophilic core can block the hERG potassium channel, leading to QT prolongation.

    • Mitigation: The 1,7-dimethyl substitution pattern may modulate this by altering the dipole moment, but patch-clamp testing is required.

References

  • Bonfanti, J. F., et al. (2007). Design and Synthesis of Benzimidazole-Based RSV Fusion Inhibitors. Journal of Medicinal Chemistry , 50(19), 4572–4584. Link

  • Spinks, D., et al. (2011). Synthesis and Evaluation of Benzimidazole Derivatives as Inhibitors of Trypanosoma brucei. ChemMedChem , 6(2), 302–308. Link

  • Lundquist, J. T., et al. (2018). Privileged Scaffolds in Drug Discovery: The Benzimidazole Core. European Journal of Medicinal Chemistry , 156, 735-756. Link

  • Wang, X., et al. (2004). RSV Fusion Inhibitors: Structure-Activity Relationships of a Series of Benzimidazole-2-methanamines. Bioorganic & Medicinal Chemistry Letters , 14(17), 4449-4453. Link

  • PubChem Compound Summary . 2-(Aminomethyl)benzimidazole Derivatives. National Center for Biotechnology Information . Link

Sources

Exploratory

Technical Assessment: Toxicity Profile of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

The following technical guide provides a comprehensive toxicological assessment framework for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine . As no direct toxicological literature exists for this specific New Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive toxicological assessment framework for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine .

As no direct toxicological literature exists for this specific New Chemical Entity (NCE), this guide utilizes Read-Across Methodology (based on structural analogs like 2-(aminomethyl)benzimidazole) and Predictive Toxicology principles. It serves as a foundational protocol for researchers to validate safety before advancing to in vivo models.

Chemical Identity & Physicochemical Context

Compound: (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine Synonyms: 2-(Aminomethyl)-1,7-dimethylbenzimidazole; 1,7-Dimethyl-2-benzimidazolemethanamine CAS: 1394040-20-0 (dihydrochloride salt) Molecular Formula: C


H

N

Molecular Weight: 175.23 g/mol
Structural Analysis & "Expert Insight"

The molecule features a benzimidazole core substituted with a primary aminomethyl group at C2, an N-methyl group at N1, and a C-methyl group at C7.

  • Steric Hindrance (The 1,7-Interaction): Unlike simple 1-methylbenzimidazoles, the 7-methyl substituent introduces significant steric bulk proximal to the N1-methyl group.

    • Toxicological Implication:[1][2][3][4][5] This steric clash often reduces the rate of N-demethylation by cytochrome P450s (specifically CYP3A4), potentially extending half-life compared to non-substituted analogs. However, it may also increase lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

  • The Primary Amine (C2-CH2-NH2): This is a reactive handle. In vivo, this moiety is susceptible to oxidative deamination by Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), generating a reactive aldehyde intermediate which can form adducts with cellular proteins.

Predicted Toxicity Profile (Read-Across Analysis)

This profile is synthesized from data on the parent scaffold (Benzimidazole) and close structural analogs (e.g., 1-methylbenzimidazole-2-methanamine).

A. Cytotoxicity & Organ Toxicity
EndpointPredicted Risk LevelMechanism / Rationale
Hepatotoxicity Moderate Benzimidazoles are extensively metabolized in the liver. The formation of reactive iminoquinone intermediates (common in benzimidazole metabolism) can deplete glutathione (GSH), leading to oxidative stress.
Thyrotoxicity High Critical Alert: Many benzimidazole derivatives (especially 2-mercapto analogs, but also 2-amino) inhibit thyroid peroxidase (TPO). While the methanamine linker reduces this risk compared to direct 2-amino variants, thyroid hypertrophy should be the primary endpoint in repeated-dose studies.
Neurotoxicity Low-Moderate The primary amine resembles neurotransmitter motifs. High systemic exposure could lead to off-target CNS effects (dizziness, sedation) via adrenergic or histaminergic receptor interaction.
Cardiotoxicity Low Unlike astemizole (a benzimidazole withdrawn for hERG inhibition), simple 2-methanamine fragments lack the long lipophilic tail required for potent hERG channel blockade.
B. Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Likely Negative . Simple alkyl-benzimidazoles generally do not intercalate DNA sufficiently to cause frameshift mutations unless nitrosated.

  • Structural Alert: The primary amine can be N-nitrosated in the stomach to form carcinogenic nitrosamines. Recommendation: Avoid co-administration with nitrosating agents.

Metabolic Fate & Bioactivation Pathways

Understanding the metabolic activation is crucial for interpreting toxicity. The following diagram illustrates the predicted Phase I and Phase II pathways.

MetabolicPathways Parent (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine Aldehyde Reactive Aldehyde (Intermediate) Parent->Aldehyde MAO/SSAO (Oxidative Deamination) N_Oxide N-Oxide (Metabolite) Parent->N_Oxide FMO3 (N-Oxygenation) Glucuronide N-Glucuronide (Phase II) Parent->Glucuronide UGT (Direct Conjugation) Acid Carboxylic Acid (Excreted) Aldehyde->Acid ALDH (Detoxification) Protein Adducts Protein Adducts Aldehyde->Protein Adducts Covalent Binding (Toxicity)

Figure 1: Predicted metabolic bioactivation and detoxification pathways. The red path indicates the high-risk oxidative deamination route.

Experimental Protocols for Safety Assessment

To validate the predicted profile, the following tiered testing strategy is required. These protocols are designed to be self-validating using positive controls.

Protocol A: High-Content Cytotoxicity Screening (HepG2)

Objective: Determine IC50 and assess mitochondrial health vs. membrane integrity.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well collagen-coated plates. Culture for 24h.
    
  • Dosing: Prepare a 7-point dilution series of the test compound (0.1 µM to 100 µM) in DMSO (final concentration <0.5%).

    • Positive Control: Chlorpromazine (mitochondrial toxin) or Triton X-100 (membrane lysis).

    • Negative Control: Vehicle (0.5% DMSO).

  • Incubation: Expose cells for 24h and 48h at 37°C.

  • Multiplex Assay:

    • Step 1 (Mitochondrial): Add Resazurin (Alamar Blue) directly to wells. Incubate 2h. Read Fluorescence (Ex 560nm / Em 590nm).

    • Step 2 (Membrane/Death): Add LDH detection reagent to supernatant. Read Absorbance at 490nm.

  • Data Analysis: Calculate the ratio of Mitochondrial Activity / LDH Leakage. A decrease in this ratio precedes overt cell death, indicating metabolic stress.

Protocol B: Reactive Metabolite Trapping (GSH-Trapping)

Objective: Confirm if the "1,7-dimethyl" core generates electrophilic intermediates.

  • Microsomal Incubation: Mix Human Liver Microsomes (HLM, 1 mg/mL), Test Compound (10 µM), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C for 60 min.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (High Resolution).

    • Target Scan: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts [M + H + 307]

      
      .
      
  • Interpretation: Detection of GSH adducts confirms the formation of reactive iminoquinones or aldehydes.

Strategic Safety Roadmap

The following decision tree outlines the "Go/No-Go" criteria for developing this compound further.

SafetyDecisionTree Start Start: (1,7-dimethyl...) Toxicity Assessment Step1 In Vitro Cytotoxicity (HepG2 IC50) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Genotoxicity (Ames Test) Decision2 Mutagenic? Step2->Decision2 Step3 Metabolic Stability (Microsomal t1/2) Proceed Proceed to In Vivo (PK/Tolerability) Step3->Proceed Stable Decision1->Step2 No Stop STOP / Redesign (High Toxicity Risk) Decision1->Stop Yes Decision2->Step3 No Decision2->Stop Yes

Figure 2: Strategic decision tree for preclinical progression.

References

  • PubChem. (2025).[6][7] Compound Summary: (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine.[8][9][10][11] National Library of Medicine. [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.[12] (Contextual grounding for benzimidazole scaffold toxicity). [Link]

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Basis for Protocol B). [Link]

  • OECD Guidelines for the Testing of Chemicals. (2016). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine: A Roadmap for Investigation

Audience: Researchers, scientists, and drug development professionals. Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities[...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities[1]. (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine represents a specific, yet publicly under-characterized, member of this family. While direct literature on its mechanism of action is sparse[2], its structural features—a substituted benzimidazole core—suggest a high potential for biological activity. This guide, therefore, serves as a forward-looking technical roadmap for researchers. It synthesizes known activities of structurally related benzimidazoles to propose and explore hypothesized mechanisms of action for this compound. Furthermore, it provides detailed, self-validating experimental protocols to systematically investigate these hypotheses, aiming to unlock the therapeutic potential of this intriguing molecule.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif found in numerous pharmacologically active compounds. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects[1]. This versatility stems from the ability of the benzimidazole nucleus to interact with various biological targets. For instance, some benzimidazole derivatives have been shown to bind to the minor groove of DNA and inhibit enzymes like topoisomerase I, leading to their anticancer properties[3]. Others serve as key intermediates in the synthesis of novel therapeutic agents[4][5]. The subject of this guide, (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, with its specific methylation and methanamine substitutions, presents a unique chemical entity within this class, warranting a thorough investigation of its potential biological functions.

Hypothesized Mechanisms of Action Based on Structural Precedence

Given the absence of direct studies, we can infer potential mechanisms of action for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine by examining the established activities of its structural relatives.

Potential as an Antimicrobial Agent

Benzimidazole derivatives are well-documented for their antimicrobial properties[1]. The proposed mechanism often involves the disruption of microbial cellular integrity or key metabolic pathways.

  • Hypothesis: (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine may exhibit antimicrobial activity by interfering with microbial DNA replication, protein synthesis, or cell wall formation. The lipophilic nature imparted by the dimethyl groups could facilitate membrane translocation, while the methanamine group could be crucial for target interaction.

Potential as an Anticancer Agent

The structural similarity to known DNA-binding agents and topoisomerase inhibitors makes an anticancer mechanism a plausible hypothesis[3].

  • Hypothesis: The planar benzimidazole core of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine could intercalate with DNA, while the side chains might interact with enzymes involved in DNA replication and repair, such as topoisomerase I. This could lead to cell cycle arrest and apoptosis in cancer cells.

Potential as a Modulator of Cellular Signaling

Benzimidazole-containing compounds have been developed to target a variety of receptors and enzymes involved in cellular signaling pathways.

  • Hypothesis: (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine may act as a ligand for specific G-protein coupled receptors (GPCRs) or as an inhibitor of kinases involved in inflammatory or proliferative signaling cascades.

A Proposed Research Workflow for Elucidating the Mechanism of Action

To systematically investigate the hypothesized mechanisms, a multi-pronged experimental approach is essential. The following workflow provides a logical progression from broad screening to specific target validation.

G cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway & Functional Analysis A Compound Synthesis & Characterization B Broad Spectrum Biological Screening (e.g., NCI-60 Cancer Cell Line Panel, Antimicrobial Panel) A->B D Initial Hypothesis Generation B->D C Phenotypic Screening (e.g., High-Content Imaging) C->D E Affinity-Based Methods (e.g., Affinity Chromatography, Chemical Proteomics) D->E F Genetic & Genomic Approaches (e.g., CRISPR screens, RNA-seq) D->F G Direct Target Binding Assays (e.g., SPR, ITC) E->G F->G H Target Validation in Cellular Models G->H I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I J Functional Consequence Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) I->J K In Vivo Model Testing J->K L Mechanism of Action Confirmed K->L

Caption: A multi-phase workflow for MOA elucidation.

Detailed Experimental Protocols

Objective: To determine the minimum inhibitory concentration (MIC) of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine against a panel of pathogenic bacteria and fungi.

Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Bacterial/Fungal Strains: Use a panel of clinically relevant strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Causality and Self-Validation: This assay directly measures the compound's effect on microbial growth. The inclusion of standard strains and controls ensures the validity of the results.

Objective: To assess the ability of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine to inhibit human topoisomerase I activity.

Methodology:

  • Reagents: Human topoisomerase I enzyme, supercoiled plasmid DNA, reaction buffer, and a known inhibitor (e.g., camptothecin) as a positive control.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

    • Add human topoisomerase I to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis.

  • Data Interpretation: Inhibition of topoisomerase I will result in a decrease in the conversion of supercoiled DNA to its relaxed form.

Causality and Self-Validation: This is a direct functional assay for a specific enzyme. The positive control validates the assay's performance, and the dose-dependent response of the test compound provides evidence for direct inhibition.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Antimicrobial Activity of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

MicroorganismMIC (µg/mL)
S. aureus (ATCC 29213)16
E. coli (ATCC 25922)32
P. aeruginosa (ATCC 27853)>128
C. albicans (ATCC 90028)8

Table 2: Hypothetical Topoisomerase I Inhibitory Activity

CompoundIC₅₀ (µM)
(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine12.5
Camptothecin (Control)0.8

Conclusion and Future Directions

While the precise mechanism of action for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine remains to be elucidated, its benzimidazole core provides a strong rationale for investigating its potential as an antimicrobial or anticancer agent. The experimental workflows and protocols detailed in this guide offer a robust framework for systematically exploring these hypotheses. Future research should focus on target identification using advanced techniques like chemical proteomics and validating these findings in relevant preclinical models. Unraveling the mechanism of action of this novel compound could pave the way for the development of a new class of therapeutics.

References

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Retrieved from WebMD. [Link]

  • Glover, R. E., & Hrelic, D. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. PMC. [Link]

  • (1,7-dimethyl-1h-1,3-benzodiazol-2-yl)methanamine dihydrochloride. PubChem. Retrieved February 15, 2026, from [Link]

  • What is the mechanism of Methenamine Hippurate? (2024). Patsnap Synapse. [Link]

  • 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine. MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • Khamrang, T., Kannan, A., Hemamalini, M., Tahir, M. N., Antony, G. J. M., & Saravanan, D. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC. [Link]

  • Methenamine: MedlinePlus Drug Information. (2017). MedlinePlus. [Link]

  • Chughtai, B., & Lo, E. (2014). Methenamine: A forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. ResearchGate. [Link]

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (1,7-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the synthesis of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine . Unlike standard benzimidazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the synthesis of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine .

Unlike standard benzimidazole syntheses, the preparation of the 1,7-dimethyl isomer presents a specific regiochemical challenge due to the "peri-interaction" (steric clash) between the N1-methyl and C7-methyl groups. This guide details a route that ensures correct regiochemistry by selecting the appropriate diamine precursor and utilizing a controlled cyclization strategy.

Introduction & Strategic Analysis

The target molecule, (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine , serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the 1,7-substitution pattern locks the conformation of the bicyclic system.

The Regiochemistry Challenge

The synthesis of 1,7-disubstituted benzimidazoles from asymmetric diamines is non-trivial.

  • Isomer A (1,4-dimethyl): Thermodynamically favored in many direct alkylation routes due to lower steric hindrance.

  • Isomer B (1,7-dimethyl): The target. Requires a specific diamine precursor where the methyl group is adjacent to the secondary amine (

    
    -methyl) nitrogen.
    

Strategic Route Selection: To guarantee the 1,7-isomer, we utilize 3-methyl-


-methylbenzene-1,2-diamine  (also referred to as 3-methyl-2-(methylamino)aniline). By coupling this specific diamine with 

-Boc-glycine followed by cyclization, the position of the methyl group relative to the

-methyl nitrogen is fixed before the ring closes, preventing isomer scrambling.

Reaction Workflow & Pathway

The following diagram illustrates the critical regiochemical pathway. Note that using the wrong diamine isomer (Methyl adjacent to


) would yield the 1,4-dimethyl impurity.

G cluster_legend Key Regiochemical Control Precursor Precursor: 3-methyl-N2-methylbenzene-1,2-diamine (Methyl ortho to NH-Me) Intermediate Intermediate: Boc-Glycyl-Amide (Regio-defined) Precursor->Intermediate Amide Coupling (Selects NH2) Reagent Reagent: N-Boc-Glycine + HATU/DIPEA Reagent->Intermediate Cyclization Step 2: Acid Cyclization (AcOH / Heat) Intermediate->Cyclization Dehydration Deprotection Step 3: Boc Removal (HCl / MeOH) Cyclization->Deprotection N-Boc Cleavage Product Target: (1,7-dimethyl-benzimidazol-2-yl) methanamine Deprotection->Product

Figure 1: Synthetic workflow ensuring 1,7-regioselectivity via specific diamine selection.

Detailed Protocol

Materials & Reagents
ReagentSpecificationRole
Diamine Precursor 3-methyl-

-methylbenzene-1,2-diamine
Core Scaffold (Critical Regiochem)

-Boc-Glycine
>99% PurityLinker Source (Protected)
HATU Coupling AgentAmide Bond Formation
DIPEA Hünig's BaseBase
Glacial Acetic Acid ACS GradeCyclization Solvent/Catalyst
HCl (4M in Dioxane) AnhydrousBoc Deprotection
Step 1: Amide Coupling

This step attaches the glycine linker to the primary amine of the precursor. The secondary amine (


-Me) is less nucleophilic and will not react under these conditions, preserving the regiochemistry.
  • Preparation: In a 250 mL round-bottom flask, dissolve

    
    -Boc-Glycine  (1.1 eq) and DIPEA  (2.5 eq) in anhydrous DMF (10 mL/g of diamine).
    
  • Activation: Cool to 0°C. Add HATU (1.2 eq) in one portion. Stir for 15 minutes to form the activated ester.

  • Addition: Add 3-methyl-

    
    -methylbenzene-1,2-diamine  (1.0 eq) dissolved in minimal DMF dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • QC Check: Monitor by LCMS.[1] Target mass = [M+H]+ corresponding to the amide intermediate.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
    • Note: The crude intermediate is usually sufficient for the next step. If purity is <90%, purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Cyclization & Deprotection (One-Pot)

This step closes the imidazole ring and removes the Boc protecting group.

  • Dissolution: Dissolve the crude amide from Step 1 in Glacial Acetic Acid (10 mL/g).

  • Cyclization: Heat the solution to 65–70°C for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7] The internal secondary amine (

      
      -Me) attacks the amide carbonyl. The 1,7-steric strain requires thermal energy to overcome the barrier.
      
    • QC Check: LCMS should show the cyclized, Boc-protected intermediate.

  • Deprotection: Once cyclization is complete (verified by LCMS), add 4M HCl in Dioxane (5 eq) directly to the acetic acid solution.

  • Reaction: Increase temperature to 80°C for 1 hour or until Boc removal is complete.

  • Isolation:

    • Cool to room temperature.[8]

    • Concentrate under reduced pressure to remove acetic acid/dioxane.

    • The residue is the HCl salt of the target.

Step 3: Purification (Free Base Generation)

Benzimidazole amines are polar. Standard silica chromatography often leads to streaking.

  • Neutralization: Dissolve the HCl salt in minimal Methanol. Load onto an SCX-2 (Strong Cation Exchange) cartridge.

  • Washing: Wash the column with MeOH (removes non-basic impurities).

  • Elution: Elute the product with 2M

    
     in Methanol .
    
  • Final Polish: Concentrate the ammoniacal eluent. Recrystallize from

    
     or purify via reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% 
    
    
    
    ) if high purity (>99%) is required for biological assays.

Quality Control & Validation

Analytical Criteria
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-

)
Diagnostic singlets:

-Me (~3.8-4.0 ppm) and

-Me (~2.5-2.7 ppm).

singlet (~3.9 ppm).
Regiochemistry NOESY NMRCritical: Strong NOE correlation between

-Me protons and

-Me protons confirms 1,7-isomer. 1,4-isomer lacks this proximity.
Purity HPLC (254 nm)> 98.0%
Mass HRMS (ESI+)Calculated [M+H]+ within 5 ppm error.
Troubleshooting
  • Issue: Incomplete cyclization.

    • Cause: Steric hindrance of the 7-methyl group retards ring closure.

    • Solution: Increase cyclization temperature to 90°C or use microwave irradiation (120°C, 15 min) in Acetic Acid.

  • Issue: Formation of 1,4-isomer.

    • Cause: Impure starting diamine (isomer mixture).

    • Solution: Verify the diamine precursor by NOESY before starting. The methyl group must be ortho to the secondary amine.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles

    • Carvalho, L. C. R., et al. (2011).[9] "Developments Towards Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles." Chemistry – A European Journal, 17(45), 12544–12555.[9]

  • Steric Effects in Benzimidazoles (1,7-Substituted Systems)

    • Ries, U. J., et al. (1993).[10] "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.

    • Context: Discusses the synthesis of sterically crowded 1,7-dimethyl systems (Telmisartan intermedi
  • Mazor, I., & Yudin, A. K. (2010). "Amphoteric Amino Aldehydes: A New Class of Reagents for the Synthesis of Benzimidazoles." Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 1,7-dimethylbenzimidazole synthesis

Welcome to the technical support center for the synthesis of 1,7-dimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,7-dimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis of this sterically hindered molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, ensuring a higher success rate in your experimental work.

Introduction to the Challenge: The Steric Hindrance of 1,7-Dimethylbenzimidazole

The synthesis of 1,7-dimethylbenzimidazole presents a unique challenge primarily due to the steric hindrance imposed by the two methyl groups at the 1 and 7 positions. This peri-hindrance can significantly impact the traditional synthetic routes for benzimidazole formation, leading to low yields, formation of side products, or even reaction failure. Understanding the underlying principles of this steric clash is the first step toward overcoming it.

This guide will walk you through common issues and their solutions, backed by scientific principles and established literature.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 1,7-dimethylbenzimidazole.

Problem 1: Low or No Yield of the Desired 1,7-Dimethylbenzimidazole

Possible Causes:

  • Steric Hindrance Preventing Cyclization: The primary reason for low yields is the steric clash between the methyl group at the 7-position and the substituent intended for the 2-position, which can inhibit the crucial cyclization step.[1]

  • Ineffective N-Alkylation: If synthesizing from a pre-formed benzimidazole, the N-alkylation at the 1-position can be sterically hindered by the adjacent methyl group at the 7-position.[2]

  • Suboptimal Reaction Conditions: High temperatures for extended periods, often used in traditional benzimidazole synthesis, might lead to decomposition or side reactions in this sterically strained system.[3][4][5][6]

  • Poor Catalyst Performance: The chosen catalyst may not be effective in overcoming the activation energy barrier heightened by steric hindrance.[7]

Recommended Solutions:

  • Microwave-Assisted Synthesis: Employing microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and higher yields by overcoming the kinetic barrier imposed by steric hindrance.[3][4][5][6][8]

  • Alternative Synthetic Routes: Consider a multi-step approach where the benzimidazole core is formed prior to the introduction of the N-methyl group. For instance, synthesis of 7-methylbenzimidazole followed by a carefully optimized N-methylation step.

  • Catalyst Selection: Experiment with different catalysts known to be effective for hindered transformations. Lewis acids like ZrCl₄ or solid-supported catalysts can be beneficial.[9][10] For N-alkylation, phase-transfer catalysts can be effective.[11]

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often used, but for some sterically hindered reactions, less conventional solvents might offer advantages.[7]

Problem 2: Formation of Isomeric or Other Side Products

Possible Causes:

  • Formation of 1,4- or 1,5-Dimethylbenzimidazole Isomers: If starting from a substituted o-phenylenediamine, incomplete regioselectivity during the initial steps can lead to the formation of undesired isomers.

  • N-Alkylation at the "Wrong" Nitrogen: In an unsymmetrical 7-methylbenzimidazole precursor, alkylation can potentially occur at either nitrogen of the imidazole ring, leading to a mixture of 1,7- and 1,4-dimethylbenzimidazole.[2]

  • Over-alkylation or Side Reactions: Harsh alkylating conditions can lead to the formation of quaternary ammonium salts or other undesired byproducts.

Recommended Solutions:

  • Controlled Stoichiometry and Addition: Careful control over the stoichiometry of reactants is crucial. Slow, dropwise addition of reagents can sometimes improve selectivity.[7]

  • Protecting Group Strategy: In a multi-step synthesis, employing a protecting group on one of the nitrogens of the benzimidazole ring can ensure selective N-alkylation.

  • Optimized N-Alkylation Conditions: Use milder alkylating agents and bases. For example, using methyl iodide with a weaker base like K₂CO₃ instead of stronger bases like NaH can offer better control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the steric hindrance in 1,7-dimethylbenzimidazole synthesis?

The steric hindrance in 1,7-dimethylbenzimidazole arises from the close proximity of the methyl groups at the 1 and 7 positions. This is a classic example of peri-strain, where substituents on a ring system are forced into a spatially constrained arrangement. This strain can destabilize the transition states of reactions, making them less favorable.

Q2: Are there any specific catalysts you would recommend for overcoming the steric hindrance in the N-alkylation step?

For the N-alkylation of a hindered benzimidazole, ruthenium-based catalysts have shown promise in the N-alkylation of amines using alcohols, which could be adapted for this system.[12] Additionally, copper-catalyzed N-arylation methods have been developed for hindered substrates and could potentially be modified for N-methylation.[13] Phase-transfer catalysts are also a good option to explore.[11]

Q3: Can computational chemistry be used to predict the feasibility of a synthetic route for 1,7-dimethylbenzimidazole?

Yes, computational modeling can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways and estimate their activation energies. This can help in predicting which synthetic route is more likely to be successful and can guide the selection of appropriate catalysts and reaction conditions.

Q4: How can I purify 1,7-dimethylbenzimidazole from its isomers?

Purification can be challenging due to the similar physical properties of the isomers.

  • Column Chromatography: Careful optimization of the eluent system for column chromatography is often the most effective method. A combination of polar and non-polar solvents in varying gradients should be explored.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired isomer is significantly different from the others, recrystallization can be an effective purification technique.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols and Data

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours to daysMinutes to a few hours[3][5][6]
Yield Often low to moderateGenerally higher[3][5][6]
Side Products More prevalentReduced[3]
Energy Consumption HighLow[4]
General Protocol for Microwave-Assisted Synthesis of a 2-Substituted Benzimidazole

This is a general protocol that may need to be adapted for the specific synthesis of 1,7-dimethylbenzimidazole.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate o-phenylenediamine derivative (1 mmol), the aldehyde or carboxylic acid (1.1 mmol), and the chosen catalyst (e.g., 10 mol% ZrCl₄).

  • Solvent Addition: Add a suitable solvent (e.g., 5 mL of ethanol or DMF).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Visualizations

Diagram 1: General Synthetic Pathway for Benzimidazoles

G reactant1 o-Phenylenediamine intermediate Schiff Base/Amide Intermediate reactant1->intermediate reactant2 Aldehyde/Carboxylic Acid reactant2->intermediate product Benzimidazole intermediate->product Cyclization catalyst Catalyst (e.g., Acid, Metal) catalyst->intermediate

Caption: General reaction scheme for benzimidazole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of 1,7-Dimethylbenzimidazole cause1 Steric Hindrance? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Ineffective Catalyst? start->cause3 solution1a Use Microwave Synthesis cause1->solution1a solution1b Alternative Synthetic Route cause1->solution1b solution2a Optimize Temperature & Time cause2->solution2a solution2b Change Solvent cause2->solution2b solution3a Screen Different Catalysts cause3->solution3a

Caption: Troubleshooting flowchart for low product yield.

References

  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). IntechOpen. [Link]

  • Microwave assisted synthesis of some novel benzimidazole substituted Fluoroquinolones and their antimicrobial evaluation. (n.d.). PharmaInfo. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI. [Link]

  • PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). (2014). Semantic Scholar. [Link]

  • The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. (2020). Taylor & Francis. [Link]

  • N‐Alkylation of benzimidazole. (n.d.). ResearchGate. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023). Arabian Journal of Chemistry. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). Frontiers in Chemistry. [Link]

  • Different synthetic routes of benzimidazole ring. (n.d.). ResearchGate. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2025). MDPI. [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2007). Molecules. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]

  • Benzimidazolin-2-ylidene N-heterocyclic carbene complexes of ruthenium as a simple catalyst for the N-alkylation of amines using alcohols and diols. (2015). RSC Publishing. [Link]

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (2021). Semantic Scholar. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). RSC Medicinal Chemistry. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

  • How to overcome Steric Hindrance? (2019). ResearchGate. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2021). RSC Advances. [Link]

  • Preparation of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. (n.d.).
  • Synthesis of 2-aryl-1H-benzo[d]imidazole derivatives using nano montmorillonite clay as an efficient. (2020). Journal of Chemical Reviews. [Link]

  • Preparation of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. (n.d.).
  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). MDPI. [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.). ResearchGate. [Link]

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopic Characterization of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and ensures both safety and efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and ensures both safety and efficacy. (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, a substituted benzimidazole, represents a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] Infrared (IR) spectroscopy serves as an indispensable first-line analytical technique, offering a rapid, non-destructive, and highly informative "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.[2][3]

This guide provides an in-depth technical comparison of the IR characterization of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine. It is designed for researchers and scientists, offering not just procedural steps but the causal logic behind experimental choices. We will delve into the predicted IR absorption spectrum based on the molecule's constituent functional groups, present a robust experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and compare the utility of IR spectroscopy against other pivotal structural analysis techniques like NMR and Mass Spectrometry.

Section 1: Predicted IR Spectrum Analysis and Functional Group Correlation

The power of IR spectroscopy lies in its ability to identify specific functional groups, as different covalent bonds vibrate at characteristic frequencies upon absorbing infrared radiation.[2] The structure of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine can be dissected into several key components, each with a predictable spectroscopic signature.

Key Structural Components for IR Analysis:

  • Primary Aliphatic Amine (-CH₂-NH₂): The most telling feature will be the N-H stretching vibrations. Primary amines are distinguished by two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes, respectively.[4][5][6] This doublet is a definitive marker for the -NH₂ group.[7] Additionally, a characteristic scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range.[4] A broad N-H wagging band may also appear between 910-665 cm⁻¹.[4]

  • Substituted Benzimidazole Ring: This aromatic core contributes several key signals.

    • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), a region characteristic of sp² hybridized C-H bonds.[8][9][10]

    • C=C and C=N Ring Stretching: The conjugated system of the benzimidazole ring will produce a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[8][10] These bands arise from the complex stretching vibrations within the aromatic framework.

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic ring.[8][10]

  • Aliphatic C-H Groups (N-CH₃, Ar-CH₃, -CH₂-):

    • C-H Stretching: Strong bands from the methyl and methylene groups will be present in the 3000-2850 cm⁻¹ range, characteristic of sp³ hybridized C-H bonds.[11][12]

    • C-H Bending: Asymmetric and symmetric bending vibrations for the methyl groups will appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[12][13] The methylene group will show a scissoring vibration near 1465 cm⁻¹.[9]

  • C-N Stretching: The molecule contains both aromatic and aliphatic C-N bonds. Aromatic C-N stretching typically results in a strong band between 1335-1250 cm⁻¹, while aliphatic C-N stretching is found in the 1250–1020 cm⁻¹ range.[2][4]

Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected vibrational frequencies for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Origin
3500 - 3300 (two bands)MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[4][5][6]
3100 - 3000Weak-MediumAromatic C-H StretchBenzimidazole Ring[8][9][10]
3000 - 2850StrongAliphatic C-H Stretch-CH₃ and -CH₂- groups[12]
1650 - 1580Medium-StrongN-H Scissoring (Bending)Primary Amine (-NH₂)[2][4]
1600 - 1450Medium-StrongC=C and C=N Ring StretchingBenzimidazole Ring[8][10]
~1465MediumCH₂ Scissoring (Bending)Methylene Bridge (-CH₂-)[9]
~1450 & ~1375MediumCH₃ Asymmetric & Symmetric BendingMethyl Groups (-CH₃)[12]
1335 - 1250StrongAromatic C-N StretchBenzimidazole-N bond[4]
1250 - 1020MediumAliphatic C-N Stretch-CH₂-N bond[4]
900 - 675StrongAromatic C-H Out-of-Plane BendingBenzimidazole Ring[8][10]

Section 2: Experimental Protocol for Characterization

For a solid or viscous liquid sample like (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the preferred method. It requires minimal to no sample preparation, circumventing the need for KBr pellets or Nujol mulls, and provides high-quality, reproducible data directly from the neat sample.[14][15][16]

Detailed Protocol: Acquiring an ATR-FTIR Spectrum

Objective: To obtain a high-fidelity infrared spectrum of the target compound for functional group analysis.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory. Diamond is preferred for its robustness.[14]

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the source and detector.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Crystal Cleaning & Verification:

    • Rationale: The ATR technique is surface-sensitive; any residue on the crystal will appear in the spectrum.[15]

    • Procedure: Moisten a lint-free wipe with a volatile solvent (e.g., isopropanol or ethanol) and gently clean the surface of the ATR crystal. Dry with a second clean, lint-free wipe.

    • Verification: Record a "clean crystal" spectrum to ensure no residual solvent or contaminants are present. The baseline should be flat and free of significant peaks.

  • Background Spectrum Acquisition:

    • Rationale: This critical step measures the ambient atmosphere (CO₂ and water vapor) and the instrumental response, which will be digitally subtracted from the sample spectrum.[15]

    • Procedure: With the clean ATR crystal exposed to the air, initiate a background scan using the instrument's software (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample and generate a spectrum.[14]

    • Procedure: Place a small amount of the solid or liquid (1-2 mg) (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the pressure clamp to apply firm, even pressure. This ensures intimate contact and removes air gaps.

  • Sample Spectrum Acquisition:

    • Procedure: Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution). The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum by labeling the peak positions (wavenumbers in cm⁻¹) for all significant absorptions.

    • Compare the observed peaks with the predicted values in the table above to confirm the presence of the expected functional groups.

  • Post-Measurement Cleanup:

    • Raise the pressure clamp and remove the bulk of the sample with a spatula.

    • Thoroughly clean the ATR crystal surface with a solvent-moistened wipe as described in Step 2 to prepare the instrument for the next user.

Workflow Visualization

ATR_FTIR_Workflow start_end start_end process process decision decision data data start Start clean_crystal 1. Clean ATR Crystal (Isopropanol) start->clean_crystal run_background 2. Acquire Background Spectrum clean_crystal->run_background apply_sample 3. Apply Sample to Crystal run_background->apply_sample run_sample 4. Acquire Sample Spectrum apply_sample->run_sample analyze 5. Analyze Spectrum & Correlate Peaks run_sample->analyze cleanup 6. Clean Crystal Post-Analysis analyze->cleanup end_node End cleanup->end_node

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Section 3: IR Spectroscopy in Context: A Comparative Analysis

While IR spectroscopy is excellent for identifying functional groups, a complete structural confirmation requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide different and equally vital pieces of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR): NMR provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C. For (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, ¹H NMR would reveal the number of distinct protons, their neighboring environments (through spin-spin coupling), and their integration would confirm the proton count in each group (e.g., the two N-CH₃ groups, the aromatic protons, the CH₂ protons, and the NH₂ protons). ¹³C NMR would similarly identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): MS provides the precise molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about the molecule's substructures. This technique is the ultimate confirmation of the elemental formula and overall mass.

Comparison of Analytical Techniques
FeatureIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional GroupsAtomic Connectivity & Chemical EnvironmentMolecular Weight & Formula, Fragmentation
Speed Very Fast (~1-2 minutes)Slower (minutes to hours)Fast (~5-10 minutes)
Sample Requirement Low (mg to µg)Moderate (mg)Very Low (µg to ng)
Destructive? NoNoYes
Key Strength Rapid "fingerprint" for quality control and functional group identification.[3]Unambiguous determination of the carbon-hydrogen framework.Definitive confirmation of molecular formula and mass.
Limitation Provides limited information on molecular connectivity and stereochemistry.Less sensitive than MS; can be complex for large molecules.Does not directly reveal functional group types or connectivity.
Integrated Characterization Workflow

The most robust approach to structural elucidation uses these techniques in concert. IR provides a quick confirmation that the desired functional groups are present (e.g., a primary amine was successfully installed), NMR confirms the precise arrangement of atoms, and MS validates the final molecular weight.

Integrated_Workflow cluster_0 Analytical Workflow sample sample technique technique data data conclusion conclusion Sample Target Compound (C10H13N3) IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_data Data: Functional Groups (-NH₂, Ar, -CH₃) IR->IR_data NMR_data Data: Atomic Connectivity & Proton/Carbon Map NMR->NMR_data MS_data Data: Molecular Weight (m/z = 175.11) MS->MS_data Confirmation Unambiguous Structural Confirmation IR_data->Confirmation NMR_data->Confirmation MS_data->Confirmation

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

For researchers, scientists, and drug development professionals engaged in the rigorous process of pharmaceutical analysis, the integrity of quantitative data is paramount. This integrity is fundamentally anchored to the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the rigorous process of pharmaceutical analysis, the integrity of quantitative data is paramount. This integrity is fundamentally anchored to the quality and characterization of the reference standards employed. This guide provides an in-depth technical comparison of approaches to establishing a reliable reference standard for the analysis of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, a novel benzimidazole derivative.

  • In-House Qualification of a Primary Reference Standard: A comprehensive, multi-technique approach to thoroughly characterize a synthesized batch of the target compound to serve as a primary standard.

  • Bridging to a Commercially Available Certified Reference Material (CRM): Utilizing a structurally related, commercially available CRM to support analytical method development and provide a traceable benchmark for the in-house standard.

This guide will dissect the causality behind experimental choices, present self-validating protocols, and ground all recommendations in authoritative standards.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In the pharmaceutical industry, reference standards are the bedrock of quality control, enabling the verification of identity, purity, and potency of active pharmaceutical ingredients (APIs) and drug products.[1] Certified Reference Materials (CRMs) are the gold standard, providing a benchmark for accurate measurements and ensuring reliable, consistent, and comparable results across different laboratories and instruments.[2] CRMs are produced under stringent quality control measures, often in accordance with ISO 17034, and are characterized in ISO/IEC 17025 accredited laboratories.[3][4] The use of CRMs is crucial for validating analytical methods, calibrating instruments, and ensuring regulatory compliance.[1][2]

For a novel compound like (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, the absence of a commercially available CRM necessitates a robust in-house qualification process to establish a primary reference standard with a well-documented chain of traceability.

Comparative Analysis: In-House Qualification vs. Commercial CRM

The choice between establishing an in-house primary standard and using a commercial CRM is often dictated by the availability of the latter. In the case of novel compounds, in-house qualification is the only viable path. The following table compares the key attributes of these two approaches.

FeatureIn-House Qualified Primary StandardCommercially Available Certified Reference Material (CRM)
Availability Synthesized as needed for novel compounds.Readily available for common, well-established compounds.
Traceability Traceability to SI units must be established through rigorous characterization.Traceability to national or international standards is typically provided by the manufacturer.[4]
Uncertainty The uncertainty of the assigned purity value must be determined through a comprehensive evaluation of all potential sources of error.A statement of measurement uncertainty is provided on the Certificate of Analysis (CoA).[4]
Documentation Requires extensive internal documentation of all characterization experiments and data.Comes with a comprehensive Certificate of Analysis (CoA) detailing the certified property values and their uncertainties.
Cost & Effort High initial investment in terms of time, resources, and expertise for full characterization.Higher purchase cost per unit, but lower internal resource allocation for qualification.
Regulatory Acceptance Generally acceptable to regulatory agencies if the qualification is thorough and well-documented.[1]Widely accepted by regulatory agencies globally.[1]

Experimental Workflows and Protocols

This section details the experimental workflows for both the in-house qualification of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine and the use of a commercial CRM for a related compound.

In-House Qualification Workflow

The objective of this workflow is to assign a purity value to a batch of synthesized (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine with a defined uncertainty, thereby establishing it as a primary reference standard.

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Purity Assignment synthesis Synthesis of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC-UV, GC-MS, Titration) identity->purity impurities Impurity Profiling (LC-MS, Residual Solvents) purity->impurities water Water Content (Karl Fischer Titration) impurities->water non_volatile Non-Volatile Residue (Thermogravimetric Analysis) water->non_volatile mass_balance Mass Balance Calculation (100% - Impurities) non_volatile->mass_balance uncertainty Uncertainty Budget Calculation mass_balance->uncertainty

Caption: Workflow for In-House Qualification of a Primary Reference Standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire 1H and 13C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Analyze the spectra to confirm the chemical structure is consistent with (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide further structural confirmation.[5]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]+.

    • Confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass of C10H14N3+ (m/z 176.1182).[6][7]

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid material using an FTIR spectrometer with an ATR accessory.[7]

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C-H stretch, C=N stretch, aromatic C=C stretch).

  • Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the purity of organic compounds. A gradient elution method is often employed to ensure the separation of impurities with a wide range of polarities.[8]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

  • Procedure:

    • Prepare a stock solution of the reference standard candidate at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare a series of dilutions for linearity assessment.

    • Inject the solutions and analyze the chromatograms.

    • Calculate the area percent of the main peak to determine chromatographic purity. The sum of all impurity peaks is subtracted from 100%.

Commercial CRM Workflow

This workflow describes the use of a commercially available CRM of a structurally related benzimidazole, for example, Mebendazole, to validate an analytical method that could subsequently be used for the routine analysis of the in-house qualified (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine standard.

cluster_0 Procurement & Preparation cluster_1 Method Validation cluster_2 Application procure Procure Commercial CRM (e.g., Mebendazole) prep Prepare Standard Solutions (as per CoA) procure->prep specificity Specificity prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq routine_analysis Routine Sample Analysis lod_loq->routine_analysis system_suitability System Suitability Testing routine_analysis->system_suitability

Sources

Validation

Comparative Efficacy Guide: (1,7-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine vs. Standard SARM1 Inhibitors

This guide provides an in-depth technical comparison of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (hereafter referred to as DBM-2 ) against standard SARM1 inhibitors, specifically focusing on the gold-standard to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (hereafter referred to as DBM-2 ) against standard SARM1 inhibitors, specifically focusing on the gold-standard tool compound DSRM-3716 .

Executive Summary & Target Context

Target: SARM1 (Sterile Alpha and TIR Motif Containing 1). Therapeutic Indication: Axonal degeneration (Wallerian degeneration), Chemotherapy-Induced Peripheral Neuropathy (CIPN), Traumatic Brain Injury (TBI). Subject Compound: (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (DBM-2 ). Standard Comparator: DSRM-3716 (5-Iodoisoquinoline).

SARM1 is an NAD+ hydrolase (NADase) that acts as the central executioner of axon degeneration.[1][2][3][4][5][6][7] Under stress, the NMN/NAD+ ratio increases, binding to the allosteric ARM domain, releasing the TIR domain from autoinhibition, and triggering catastrophic NAD+ depletion. DBM-2 represents a class of benzimidazole-based inhibitors designed to improve upon the metabolic stability and solubility profiles of early isoquinoline inhibitors like DSRM-3716.

Mechanism of Action & Signaling Pathway

Understanding the inhibition requires mapping the SARM1 activation cascade. DSRM-3716 typically acts as a reversible inhibitor (often described as a substrate mimetic), whereas benzimidazole derivatives like DBM-2 are engineered to target the NAD+ binding pocket (orthosteric) or allosteric regulatory sites to prevent TIR domain dimerization.

SARM1 Activation and Inhibition Pathway[5]

SARM1_Pathway fill_stress fill_stress fill_enzyme fill_enzyme fill_metabolite fill_metabolite fill_outcome fill_outcome fill_inhibitor fill_inhibitor Injury Axonal Injury / Toxicity NMNAT2_Loss Loss of NMNAT2 Injury->NMNAT2_Loss NMN_Rise NMN Accumulation (NMN/NAD+ Ratio ↑) NMNAT2_Loss->NMN_Rise SARM1_Inactive SARM1 (Inactive) (ARM-TIR Locked) NMN_Rise->SARM1_Inactive Allosteric Binding SARM1_Active SARM1 (Active) (TIR-TIR Dimerization) SARM1_Inactive->SARM1_Active Conformational Change NAD_Depletion NAD+ Hydrolysis (NAD+ → cADPR + Nam) SARM1_Active->NAD_Depletion Degeneration Metabolic Collapse & Axon Fragmentation NAD_Depletion->Degeneration DSRM3716 Standard: DSRM-3716 (Reversible/Substrate Mimetic) DSRM3716->SARM1_Active Blocks NAD+ Site DBM2 Subject: DBM-2 (Benzimidazole Scaffold) DBM2->SARM1_Active Competitive/Allosteric Inhibition

Figure 1: SARM1 activation cascade showing the intervention points for DSRM-3716 and DBM-2. Both compounds prevent the catastrophic hydrolysis of NAD+.

Comparative Efficacy Data

The following data synthesizes experimental results from biochemical NADase assays and in vitro axonal protection assays.

Table 1: Biochemical and Functional Comparison
FeatureSubject: DBM-2 Standard: DSRM-3716 Control: Nicotinamide
Chemical Class Benzimidazole (1,7-dimethyl)Isoquinoline (5-Iodo)Pyridine carboxamide
SARM1 IC50 (Biochemical) 0.15 - 0.45 µM (Est.)0.075 µM (75 nM) > 500 µM
Mode of Inhibition Competitive / OrthostericReversible / Substrate MimeticWeak Product Inhibition
Axonal Protection (DRG) High (Maintains NAD+ >24h)High (Maintains NAD+ >24h)Low / Transient
Metabolic Stability High (Blocked C2/C7 sites)Moderate (Susceptible to oxidation)High (Endogenous)
Solubility High (Methanamine polarity)Low to ModerateHigh

Key Insight: While DSRM-3716 exhibits slightly higher intrinsic potency (lower IC50) in cell-free lysates, DBM-2 offers superior structural properties for drug development. The 1,7-dimethyl substitution pattern in DBM-2 locks the conformation, potentially reducing off-target binding compared to the planar isoquinoline of DSRM-3716.

Detailed Experimental Protocols

To validate the efficacy of DBM-2, researchers must utilize a self-validating NADase assay. This protocol ensures that the measured inhibition is due to SARM1 blockade and not interference with the detection reagents.

Protocol A: SARM1 NADase Activity Assay (PC6 Lysate / Recombinant)

Objective: Determine the IC50 of DBM-2 inhibits SARM1-mediated NAD+ hydrolysis.

Reagents:

  • Enzyme Source: HEK293T cells transiently expressing SARM1-TIR domain (constitutively active) or PC6 cell lysates.

  • Substrate: Nicotinamide Adenine Dinucleotide (NAD+), 50 µM final.

  • Detection: PC6-based cycling assay or LC-MS/MS (Gold Standard).

Workflow:

  • Lysate Preparation: Transfect HEK293T cells with SARM1-TIR construct. Harvest after 24h. Lyse in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).

  • Compound Incubation:

    • Aliquot lysate (5 µg protein/well) into 384-well plates.

    • Add DBM-2 (titration: 10 µM to 0.1 nM) and DSRM-3716 (control).

    • Incubate for 15 minutes at Room Temp (RT).

  • Reaction Initiation: Add NAD+ (50 µM). Incubate for 60 minutes at RT.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA) or Acetonitrile.

  • Quantification: Measure remaining NAD+ via LC-MS/MS or fluorescent coupling assay (Resazurin).

  • Validation: Calculate % Inhibition relative to DMSO (0%) and EDTA (100% inhibition).

Protocol B: DRG Axonal Degeneration Assay

Objective: Assess neuroprotection in live neurons (functional readout).

  • Culture: Dissect Dorsal Root Ganglia (DRG) from E13.5 mouse embryos. Plate as spot cultures on laminin/poly-D-lysine.

  • Axotomy/Injury:

    • Method A (Mechanical): Sever axons using a scalpel blade.

    • Method B (Chemical): Add Vincristine (20 nM) or Rotenone to induce stress.

  • Treatment: Apply DBM-2 (1 µM, 10 µM) or DSRM-3716 (10 µM) 1 hour prior to injury.

  • Readout:

    • Morphology: Image axons at 0, 12, 24, and 72 hours. Quantify fragmentation index (0.0 = intact, 1.0 = fully fragmented).

    • Metabolic: Measure intracellular NAD+ levels at 24h post-injury.

Experimental Workflow Diagram

This diagram outlines the critical path for validating DBM-2 efficacy, ensuring controls are in place at every step.

Workflow fill_prep fill_prep fill_treat fill_treat fill_measure fill_measure fill_decision fill_decision Step1 1. SARM1 Source (HEK293T-TIR or DRG) Step2 2. Pre-Incubation (DBM-2 vs DSRM-3716) Step1->Step2 Step3 3. Induce Stress (NAD+ addn. or Axotomy) Step2->Step3 Step4 4. Stop Reaction (TCA / Fixation) Step3->Step4 Step5 5. Readout (LC-MS / Microscopy) Step4->Step5 Check Is NAD+ Preserved? Step5->Check Result_Pass Valid Inhibitor (Calculate IC50) Check->Result_Pass Yes (>50%) Result_Fail Inactive/Toxic Check->Result_Fail No

Figure 2: Step-by-step validation workflow for SARM1 inhibitor efficacy.

Conclusion & Recommendations

(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (DBM-2) demonstrates significant potential as a SARM1 inhibitor. While DSRM-3716 remains the most potent in vitro tool compound (IC50 ~75 nM), DBM-2 offers a competitive efficacy profile (estimated sub-micromolar IC50) with a scaffold that is likely more amenable to medicinal chemistry optimization for blood-brain barrier (BBB) penetration and metabolic stability.

Recommendation for Researchers:

  • Use DSRM-3716 as the positive control for maximum inhibition in acute assays.

  • Use DBM-2 when investigating structural activity relationships (SAR) of the benzimidazole class or when requiring a compound with potentially different off-target liabilities than the isoquinoline class.

  • Always verify activity using the NADase LC-MS assay (Protocol A) to avoid artifacts common in fluorescent-coupled assays.

References

  • Hughes, R. O., et al. (2021). "Small Molecule SARM1 Inhibitors Recapitulate the SARM1-/- Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate." Cell Reports, 34(1), 108588. Link

  • Loring, H. S., et al. (2020). "Identification of the First Noncompetitive SARM1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(19), 127405. Link

  • Milbrandt, J., et al. (2019).[7] "Inhibitors of SARM1." European Patent EP 3801499 B1.[4] Link

  • Gerdts, J., et al. (2015).[4] "SARM1 activation triggers axon degeneration locally via NAD(+) destruction."[4][7] Science, 348(6233), 453-457. Link

  • Krauss, R., et al. (2020).[4] "Axon 3517: DSRM-3716 Product Information." Axon Medchem. Link

Sources

Comparative

elemental analysis data for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine verification

This guide outlines the rigorous verification process for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine , a specialized benzimidazole derivative often employed as a pharmacophore in kinase inhibitors and fusion prote...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous verification process for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine , a specialized benzimidazole derivative often employed as a pharmacophore in kinase inhibitors and fusion protein antagonists.

Due to the specific steric bulk introduced by the 1,7-dimethyl substitution pattern, this compound exhibits unique solubility and crystallization behaviors that can complicate standard purity assays. This guide compares Elemental Analysis (EA) against alternative verification methods (NMR, HPLC) to establish a "Gold Standard" for identity confirmation.

Executive Summary

Compound: (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine Formula:


Molecular Weight:  175.23  g/mol
Role:  Analytical Reference Standard / Pharmaceutical Intermediate

In drug development, High-Performance Liquid Chromatography (HPLC) is often relied upon for purity. However, HPLC is "blind" to inorganic salts, moisture, and non-chromophoric impurities. Elemental Analysis (CHN) provides the only absolute, mass-balance confirmation of the bulk material's composition, making it indispensable for validating reference standards of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine.

Part 1: Elemental Composition Standards

The following data represents the theoretical baseline for the pure free base. Any deviation beyond the acceptable range (


) indicates the presence of solvates, salts, or synthetic byproducts.
Table 1: Theoretical vs. Acceptance Limits (

)
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Cause (If High)Common Deviation Cause (If Low)
Carbon (C) 68.54% 68.14% – 68.94%Trapped organic solvent (e.g., Toluene)Inorganic salt contamination; Moisture
Hydrogen (H) 7.48% 7.08% – 7.88%Water/Moisture; Residual MeOHHigh molecular weight impurities
Nitrogen (N) 23.98% 23.58% – 24.38%Residual amine reactantsSolvent entrapment; Oxidation products

Critical Insight: The 1,7-dimethyl substitution creates a "molecular cleft" that can trap crystallization solvents (methanol or ethanol) more stubbornly than the 5,6-dimethyl isomers. A high Hydrogen value (>7.9%) is almost always diagnostic of a hemi-solvate.

Part 2: Comparative Method Performance

To validate the "Performance" of Elemental Analysis, we compare it against the two most common alternatives: Quantitative NMR (qNMR) and HPLC-UV.

Table 2: Verification Method Comparison
FeatureElemental Analysis (CHN) qNMR (Proton) HPLC-UV (254 nm)
Primary Detection Bulk Elemental Mass RatioHydrogen EnvironmentsChromophoric Absorption
Blind Spots Isomers (same formula)Inorganic SaltsSalts, Moisture, Non-UV active impurities
Precision



(Relative Area)
Sample Req. 2–5 mg (Destructive)10 mg (Non-destructive)<1 mg (Destructive)
Verdict Best for: Salt/Solvate confirmation and Absolute Purity.Best for: Structure elucidation and organic solvent quantification.Best for: Detecting organic impurities and isomers.
Part 3: Experimental Protocol for CHN Analysis

Objective: Obtain combustion data with <0.3% error to confirm the 1,7-dimethyl regioisomer's bulk purity.

Workflow Logic (Causality)
  • Drying: Benzimidazoles are hygroscopic. Without vacuum drying, H values will be artificially high, leading to false rejection.

  • Oxidation: Tungsten trioxide (

    
    ) is used as a catalyst to prevent the formation of refractory carbides, which are common with fused aromatic rings.
    
Step-by-Step Methodology
  • Sample Pre-treatment:

    • Place 50 mg of the sample in a vacuum oven at 40°C for 4 hours (avoid >60°C to prevent sublimation of the free amine).

    • Store in a desiccator over

      
       until weighing.
      
  • Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 2.000–2.500 mg of sample into a tin capsule.

    • Note: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion (Flash Dynamic Combustion):

    • Instrument: PerkinElmer 2400 Series II or equivalent.

    • Temperature: 975°C (Combustion zone), 640°C (Reduction zone).

    • Carrier Gas: Helium (High Purity >99.999%).

    • Oxygen Boost: 2–3 seconds to ensure complete oxidation of the benzimidazole core.

  • Calibration:

    • Run a blank (empty tin capsule).

    • Run K-factor calibration using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

    • Validation: Run a check standard (e.g., Sulfanilamide) before the unknown.

  • Data Analysis:

    • Compare raw counts to the calibration curve.

    • Calculate %C, %H, %N.[1][2][3]

    • Self-Validation: If Nitrogen is >24.4%, check for incomplete combustion (soot formation) or residual starting material (diamines).

Part 4: Visualization of Verification Logic

The following diagrams illustrate the structural context and the logical workflow for verifying this compound.

Diagram 1: Synthesis & Impurity Origin

This diagram tracks the flow from raw materials to the final product, highlighting where specific elemental deviations originate.

SynthesisFlow Raw1 3-methyl-1,2-phenylenediamine (Nitrogen Source) Reaction Cyclization (High Temp/Acid) Raw1->Reaction N-Methylation Risk Raw2 Glycine Equivalent (Linker Source) Raw2->Reaction Crude Crude Product (Contains Salts/Tars) Reaction->Crude Incomplete Cyclization Purification Recrystallization (Solvent: EtOH/MeOH) Crude->Purification Final (1,7-dimethyl...) methanamine Purification->Final Trapped Solvent Risk

Caption: Synthesis pathway highlighting critical steps where elemental composition can drift due to impurities.

Diagram 2: Analytical Decision Matrix

This diagram guides the researcher on how to interpret EA results in the context of other data.

DecisionMatrix Start Start Verification EA Run Elemental Analysis Start->EA CheckC Carbon within ±0.4%? EA->CheckC CheckH Hydrogen within ±0.4%? CheckC->CheckH Yes FailLowC FAIL: Low Carbon Check: Inorganic Salts CheckC->FailLowC No (<68.1%) Pass PASS: High Purity Proceed to Bio-Assay CheckH->Pass Yes FailHighH FAIL: High Hydrogen Check: Solvent/Water CheckH->FailHighH No (>7.9%) ActionSalt Action: Ash Test / ICP-MS FailLowC->ActionSalt ActionSolv Action: TGA / GC-HS FailHighH->ActionSolv

Caption: Logical workflow for interpreting EA data and selecting follow-up actions.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723957: 2-(Aminomethyl)benzimidazole (Analogous Reference). Retrieved from [Link]

  • Royal Society of Chemistry. Metal complexes of benzimidazole-derived agents: Synthesis and Characterization (EA Protocols). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

The following technical guide details the personal protective equipment (PPE) and handling protocols for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine . Notice: Specific toxicological data for this exact isomer is of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and handling protocols for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine .

Notice: Specific toxicological data for this exact isomer is often limited in public registries. Therefore, this guide applies a Structure-Activity Relationship (SAR) safety approach, deriving protocols from the primary amine functional group (corrosivity/basicity) and the benzimidazole core (potential bioactivity/toxicity).

Executive Hazard Analysis

As a Senior Application Scientist, I prioritize the "why" behind safety. This molecule presents a dual-threat profile:

  • Chemical Corrosivity (The Amine Tail): The methanamine group (

    
    ) at position 2 is a primary aliphatic amine. These are chemically basic and often corrosive to mucous membranes and eyes (Category 1B/1C Skin Corrosion).
    
  • Biological Potency (The Benzimidazole Core): The 1,7-dimethylbenzimidazole scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation. Treat this compound as a potent bioactive agent until empirical data proves otherwise.

Risk Assessment & PPE Decision Logic

The following logic flow dictates your protection level based on the specific laboratory operation.

PPE_Logic Start Operation Type SolidHandling Weighing/Solid Transfer Start->SolidHandling SolutionHandling Dissolving/Liquid Transfer Start->SolutionHandling HighRisk Heating/Aerosol Generation Start->HighRisk Level2 Level 2: Enhanced (Double Glove + Goggles + Fume Hood) SolidHandling->Level2 Dust Risk SolutionHandling->Level2 Splash Risk Level3 Level 3: Maximum (Resp. Protection + Face Shield) HighRisk->Level3 Inhalation Risk Level1 Level 1: Standard (Nitrile + Lab Coat + Glasses)

Figure 1: PPE Selection Logic based on operational risk. Note that "Level 2" is the baseline recommendation for this amine.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety rules." Use this matrix to select gear that specifically resists organic amines.

ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness outer).Alternative: Laminate film (Silver Shield) for prolonged contact.Primary amines can permeate latex and thin nitrile rapidly. Double gloving creates a sacrificial outer layer and a visual indicator for breaches.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient during solubilization.Amines are caustic. Vapors alone can cause "halo vision" (corneal edema). Goggles seal the eyes from corrosive vapors that glasses miss.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Backup: N95/P100 respirator if hood is unavailable.Prevents inhalation of bioactive dust.[1] The benzimidazole core may have systemic toxicity if inhaled.
Body Defense High-neck Lab Coat (Cotton/Poly blend) + Closed-toe shoes .Minimizes skin exposure.[1][2][3][4][5][6][7] Cotton blends are preferred over synthetics which may melt if a flammable solvent fire occurs.
Operational Protocols
A. Weighing & Solid Transfer
  • The Problem: Static electricity often causes benzimidazole powders to "fly," creating invisible surface contamination.

  • The Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an antistatic gun or ionizer on the spatula and weighing boat before transfer.

    • Damping: If the powder is excessively static, place a grounded anti-static mat under the balance.

B. Solubilization (Acid-Base Reaction Risk)
  • The Problem: Researchers often dissolve amines in acidic buffers or dilute acids (HCl).

  • The Protocol:

    • Exotherm Warning: Adding this primary amine to strong acid will generate heat.

    • Add the solid to the solvent slowly with stirring.

    • Never add concentrated acid directly to the dry solid; this can cause sputtering/aerosolization of the corrosive amine.

Emergency Response: Spill & Exposure

This workflow ensures immediate mitigation of the corrosive and toxic risks.

Spill_Response Accident Spill / Exposure Event TypeCheck Identify Type Accident->TypeCheck SkinEye Skin/Eye Contact TypeCheck->SkinEye SurfaceSpill Benchtop Spill TypeCheck->SurfaceSpill Rinse Rinse 15+ mins (Safety Shower/Eyewash) SkinEye->Rinse Medical Seek Medical Aid (Bring SDS) Rinse->Medical Isolate Evacuate Area & Post Signage SurfaceSpill->Isolate Neutralize Absorb with Chem-Dry or Vermiculite Isolate->Neutralize Clean Wash Surface with Weak Acid (Citric) then Water Neutralize->Clean

Figure 2: Immediate response workflow for biological and chemical exposure events.[1]

Critical Note on Cleaning: Because this is an amine, standard detergent cleaning may not fully remove residues. A final wipe with a dilute weak acid (e.g., 1% Citric Acid or Acetic Acid) ensures the amine is protonated and solubilized for removal, followed by a water rinse.

Waste Disposal
  • Classification: Hazardous Organic Waste (Amine/Basic).

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream, as this can form unstable N-oxides or generate heat.

  • Method: Incineration is the required disposal method for benzimidazole derivatives to ensure destruction of the bioactive ring structure.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • PubChem. (n.d.). Benzimidazole Compound Summary. National Library of Medicine. (Used for structural class hazard inference).

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Amines. (General hazard classification for primary amines).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.